CMC Reduction vs. Sodium Lauroyl Glutamate
Sodium palmitoyl glutamate (C16 chain) exhibits a significantly lower CMC compared to its C12 analog sodium lauroyl glutamate, enabling effective micelle formation at lower surfactant concentrations. While direct CMC data for sodium palmitoyl glutamate is not reported in open literature, established structure-property relationships for N-acyl glutamate surfactants demonstrate that each additional CH2 group in the acyl chain reduces CMC by approximately 3-fold [1]. Sodium lauroyl glutamate (C12) has a reported CMC of 10.6 mmol/L at 40°C [2]. Applying the class-derived increment of ~3-fold CMC reduction per CH2 group, sodium palmitoyl glutamate (C16) is estimated to have a CMC approximately 0.13 mmol/L at 40°C—roughly 80-fold lower than the lauroyl analog [3]. This class-level inference is supported by empirical data for related N-palmitoyl amino acid surfactants (e.g., N-palmitoyl proline CMC 0.095 mmol/L) [4].
| Evidence Dimension | Critical Micelle Concentration (CMC) at 40°C |
|---|---|
| Target Compound Data | ~0.13 mmol/L (estimated based on CH2 increment) |
| Comparator Or Baseline | Sodium lauroyl glutamate (C12): 10.6 mmol/L |
| Quantified Difference | Approximately 80-fold lower CMC for C16 vs. C12 |
| Conditions | Aqueous solution, 40°C, pH ~5.5-6.0 (monosodium salt form) |
Why This Matters
Lower CMC enables formulation of mild cleansing products with reduced total surfactant load, lowering cost-in-use and minimizing potential for skin barrier disruption.
- [1] Rosen MJ, Kunjappu JT. Surfactants and Interfacial Phenomena. 4th ed. Hoboken, NJ: John Wiley & Sons; 2012. p. 143-145. View Source
- [2] Cosmetic-Ingredients.org. Sodium Lauroyl Glutamate - Basic Information. Accessed 2026. View Source
- [3] Takehara M, et al. Surface active N-acylglutamate: II. Physicochemical properties of long chain N-acylglutamic acids and their sodium salts. Journal of the American Oil Chemists' Society. 1972;49(3):143-150. View Source
- [4] Morán MC, et al. Self-assembly properties of some chiral N-palmitoyl amino acid surfactants in aqueous solution. Journal of Colloid and Interface Science. 2008;321(2):417-425. View Source
